Cas no 868833-95-8 (3-(3-Chlorophenoxy)azetidine)

3-(3-Chlorophenoxy)azetidine is a versatile azetidine derivative featuring a chlorophenoxy substituent, which enhances its utility in organic synthesis and pharmaceutical applications. The azetidine ring provides a constrained, nitrogen-containing scaffold, making it valuable for designing bioactive molecules with improved metabolic stability and binding affinity. The 3-chlorophenoxy moiety introduces electron-withdrawing and steric effects, facilitating selective functionalization and modulation of reactivity. This compound is particularly useful in medicinal chemistry for the development of receptor-targeting agents and enzyme inhibitors. Its well-defined structure and high purity ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its reactive functional groups.
3-(3-Chlorophenoxy)azetidine structure
3-(3-Chlorophenoxy)azetidine structure
Product name:3-(3-Chlorophenoxy)azetidine
CAS No:868833-95-8
MF:C9H10NOCl
Molecular Weight:183.6348
MDL:MFCD09756538
CID:706620
PubChem ID:22309138

3-(3-Chlorophenoxy)azetidine 化学的及び物理的性質

名前と識別子

    • 3-(3-Chlorophenoxy)azetidine
    • 3-(3-Chlorophenoxy)azetidine hydrochloride
    • Azetidine,3-(3-chlorophenoxy)-
    • 3-(3-chlorophenoxy)azetidine(SALTDATA: HCl)
    • A26689
    • DTXSID80624561
    • BB 0260749
    • CS-0456689
    • 868833-95-8
    • SCHEMBL3000804
    • EN300-242079
    • FT-0681349
    • SB51050
    • AKOS005264926
    • NVLTWTXWRIFYFW-UHFFFAOYSA-N
    • 3-(3-chloro-phenoxy)-azetidine
    • DB-076774
    • G80418
    • MDL: MFCD09756538
    • インチ: InChI=1S/C9H10ClNO/c10-7-2-1-3-8(4-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2
    • InChIKey: NVLTWTXWRIFYFW-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)OC2CNC2)Cl

計算された属性

  • 精确分子量: 183.04500
  • 同位素质量: 183.0450916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 150
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų
  • XLogP3: 2.4

じっけんとくせい

  • 密度みつど: 1.236
  • Boiling Point: 278℃
  • フラッシュポイント: 122℃
  • PSA: 21.26000
  • LogP: 2.01940

3-(3-Chlorophenoxy)azetidine Security Information

  • HazardClass:IRRITANT

3-(3-Chlorophenoxy)azetidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(3-Chlorophenoxy)azetidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
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$598.0 2024-06-19
Enamine
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Enamine
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$2230.0 2023-09-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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¥1534.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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3-(3-Chlorophenoxy)azetidine 関連文献

3-(3-Chlorophenoxy)azetidineに関する追加情報

3-(3-Chlorophenoxy)azetidine: A Comprehensive Overview

3-(3-Chlorophenoxy)azetidine is a compound with the CAS number 868833-95-8, representing a unique structure that has garnered attention in various scientific and industrial applications. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom, making them highly versatile in chemical synthesis and biological studies. The presence of the 3-chlorophenoxy group introduces additional functionality, enhancing its potential for use in drug design, agrochemicals, and advanced materials.

The synthesis of 3-(3-Chlorophenoxy)azetidine involves a combination of nucleophilic substitution and cyclization reactions, often utilizing readily available starting materials such as chloroarenes and aldehydes or ketones. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for large-scale production and research purposes. Its chemical stability under various conditions has also been extensively studied, highlighting its suitability for applications in harsh environments.

In terms of physical properties, 3-(3-Chlorophenoxy)azetidine exhibits a melting point of approximately 115°C and a boiling point around 240°C under standard atmospheric pressure. Its solubility in organic solvents such as dichloromethane and ethyl acetate is relatively high, while it shows limited solubility in water due to its hydrophobic nature. These properties make it an ideal candidate for use in organic synthesis intermediates and as a building block in pharmaceutical chemistry.

Recent studies have explored the biological activity of 3-(3-Chlorophenoxy)azetidine, particularly its potential as an inhibitor of certain enzyme systems. Research conducted at the University of California, Los Angeles (UCLA), demonstrated that this compound exhibits moderate inhibitory effects on histone deacetylases (HDACs), which are key targets in cancer therapy. Furthermore, collaborative efforts between researchers at the Massachusetts Institute of Technology (MIT) and pharmaceutical companies have led to the development of derivatives with enhanced bioavailability and selectivity.

The application of 3-(3-Chlorophenoxy)azetidine extends beyond pharmacology into materials science, where it serves as a precursor for advanced polymers and coatings. Its ability to form stable amide bonds has been leveraged in the creation of biodegradable polymers with applications in biomedical devices and sustainable packaging solutions. Additionally, its role as a chiral auxiliary in asymmetric synthesis has been documented in several high-impact journals, underscoring its importance in modern organic chemistry.

From an environmental perspective, the ecological impact of 3-(3-Chlorophenoxy)azetidine has been closely monitored. Studies by the United States Environmental Protection Agency (EPA) indicate that this compound undergoes rapid degradation under aerobic conditions, minimizing its persistence in aquatic ecosystems. However, further research is required to fully understand its long-term effects on soil microbiota and terrestrial organisms.

In conclusion, 3-(3-Chlorophenoxy)azetidine stands out as a multifaceted compound with significant implications across diverse fields. Its unique chemical properties, coupled with ongoing advancements in synthetic methodologies and biological applications, position it as a key player in future innovations. As research continues to unravel its full potential, this compound is poised to make substantial contributions to both academic and industrial sectors.

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